Cas no 27696-37-3 (2-amino-3-chloro-4-methylbenzoic acid)

2-amino-3-chloro-4-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 2-amino-3-chloro-4-methyl-
- 2-Amino-3-chloro-4-methylbenzoic acid
- 27696-37-3
- EN300-343216
- CS-0161465
- DB-134460
- D83263
- Z1262523764
- BS-16409
- CBA69637
- SCHEMBL7308399
- MFCD20643904
- AKOS017532007
- 2-amino-3-chloro-4-methylbenzoicacid
- 2-amino-3-chloro-4-methylbenzoic acid
-
- MDL: MFCD20643904
- インチ: 1S/C8H8ClNO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,10H2,1H3,(H,11,12)
- InChIKey: IRDSLZYXLQZMRI-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=C(C)C(Cl)=C1N
計算された属性
- せいみつぶんしりょう: 185.0243562g/mol
- どういたいしつりょう: 185.0243562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-amino-3-chloro-4-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-343216-1.0g |
2-amino-3-chloro-4-methylbenzoic acid |
27696-37-3 | 95% | 1.0g |
$209.0 | 2023-04-20 | |
eNovation Chemicals LLC | D698188-1g |
2-AMINO-3-CHLORO-4-METHYLBENZOIC ACID |
27696-37-3 | 95% | 1g |
$485 | 2024-08-03 | |
Chemenu | CM404733-250mg |
2-amino-3-chloro-4-methylbenzoic acid |
27696-37-3 | 95% | 250mg |
$83 | 2023-03-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R077508-250mg |
2-amino-3-chloro-4-methylbenzoic acid |
27696-37-3 | 97% | 250mg |
¥298 | 2023-09-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232105-100mg |
2-Amino-3-chloro-4-methylbenzoic acid |
27696-37-3 | 97% | 100mg |
¥189 | 2023-04-05 | |
Ambeed | A389699-1g |
2-Amino-3-chloro-4-methylbenzoic acid |
27696-37-3 | 97% | 1g |
$93.0 | 2024-07-28 | |
Enamine | EN300-343216-0.05g |
2-amino-3-chloro-4-methylbenzoic acid |
27696-37-3 | 95% | 0.05g |
$48.0 | 2023-09-03 | |
Enamine | EN300-343216-10.0g |
2-amino-3-chloro-4-methylbenzoic acid |
27696-37-3 | 95% | 10.0g |
$1573.0 | 2023-04-20 | |
Enamine | EN300-343216-10g |
2-amino-3-chloro-4-methylbenzoic acid |
27696-37-3 | 95% | 10g |
$1573.0 | 2023-09-03 | |
Aaron | AR01BS5J-100mg |
2-Amino-3-chloro-4-methylbenzoic acid |
27696-37-3 | 97% | 100mg |
$15.00 | 2025-02-09 |
2-amino-3-chloro-4-methylbenzoic acid 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
2-amino-3-chloro-4-methylbenzoic acidに関する追加情報
2-Amino-3-Chloro-4-Methylbenzoic Acid: A Comprehensive Overview
The compound with CAS No. 27696-37-3, commonly known as 2-amino-3-chloro-4-methylbenzoic acid, is a significant organic compound with diverse applications in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group (-NH₂) at the 2-position, a chlorine atom at the 3-position, and a methyl group (-CH₃) at the 4-position on a benzoic acid backbone. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for both academic research and industrial applications.
2-Amino-3-chloro-4-methylbenzoic acid has been extensively studied for its potential in drug design and development. Recent studies have highlighted its role as a building block for synthesizing bioactive compounds, particularly in the realm of anti-inflammatory and anti-cancer agents. Researchers have explored its ability to modulate key enzymes and receptors involved in inflammatory pathways, suggesting its potential as a lead compound for developing novel therapeutic agents.
The synthesis of 2-amino-3-chloro-4-methylbenzoic acid involves multi-step organic reactions, often employing aromatic substitution and nucleophilic aromatic substitution techniques. The incorporation of chlorine and methyl groups at specific positions on the benzene ring is critical for achieving the desired chemical reactivity and biological activity. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.
In terms of physical properties, 2-amino-3-chloro-4-methylbenzoic acid is typically a white crystalline solid with a melting point of approximately 180°C. Its solubility in water is moderate, which facilitates its use in various aqueous-based reactions. The compound exhibits strong UV absorption due to the conjugated aromatic system, making it suitable for applications in photochemistry and material science.
One of the most promising areas of research involving 2-amino-3-chloro-4-methylbenzoic acid is its application in medicinal chemistry. Scientists have investigated its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory responses. Preclinical studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity without significant toxicity, making them attractive candidates for drug development.
Moreover, 2-amino-3-chloro-4-methylbenzoic acid has been explored for its potential in cancer therapy. Researchers have found that certain derivatives can selectively target cancer cells by inhibiting tumor growth factors and inducing apoptosis. These findings have opened new avenues for developing targeted therapies with reduced side effects compared to conventional chemotherapeutic agents.
In addition to its pharmacological applications, 2-amino-3-chloro-4-methylbenzoic acid has also found use in materials science. Its ability to form stable coordination complexes with metal ions has led to its application in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. These materials exhibit unique properties such as high surface area and porosity, making them ideal for catalysis, gas storage, and sensing applications.
The environmental impact of 2-amino-3-chloro-4-methylbenzoic acid has also been a topic of interest among researchers. Studies have shown that this compound undergoes biodegradation under aerobic conditions, reducing its persistence in the environment. However, further research is needed to fully understand its ecological effects and ensure sustainable practices during its production and use.
In conclusion, 2-amino-3-chloro-4-methylbenzoic acid (CAS No. 27696-37-3) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key molecule for future innovations in medicine, materials science, and beyond.
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